molecular formula C24H23N3O2S2 B2977273 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252909-81-1

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2977273
CAS No.: 1252909-81-1
M. Wt: 449.59
InChI Key: FRAODHBCKPBHPK-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide ( 1252909-81-1) is a high-purity thienopyrimidine-based compound designed for pharmaceutical research and drug discovery applications. This synthetic molecule features a distinct heterocyclic framework, incorporating a benzyl-substituted thienopyrimidine core linked to a 2-ethyl-6-methylphenyl acetamide moiety via a sulfanyl bridge . This specific structural architecture suggests potential for selective binding interactions, positioning the compound as a valuable candidate for researchers exploring novel therapeutic agents that target inflammatory or proliferative pathways, potentially as a kinase inhibitor or enzyme modulator . The acetamide group enhances the molecule's solubility and pharmacokinetic properties, making it a more suitable candidate for preclinical studies . Chemical Identifiers & Properties: - CAS Number: 1252909-81-1 - Molecular Formula: C24H23N3O2S2 - Molecular Weight: 449.59 g/mol - InChI Key: FRAODHBCKPBHPK-UHFFFAOYSA-N Computed Properties: - Hydrogen Bond Donor Count: 1 - Hydrogen Bond Acceptor Count: 5 - Topological Polar Surface Area (TPSA): 115 Ų - XLogP3: 5.4 This product is offered with comprehensive analytical characterization data to confirm its identity and high purity, ensuring reliability for your research. It is intended for use as a key intermediate or building block in medicinal chemistry, allowing for further synthetic derivatization . *For Research Use Only* This compound is not intended for diagnostic or therapeutic use. It is strictly for laboratory research applications.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-3-18-11-7-8-16(2)21(18)26-20(28)15-31-24-25-19-12-13-30-22(19)23(29)27(24)14-17-9-5-4-6-10-17/h4-13H,3,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAODHBCKPBHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O4S2C_{23}H_{21}N_3O_4S_2 with a molecular weight of approximately 451.56 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is essential for its biological activity. The presence of the benzyl group and the ethyl-methylphenyl acetamide moiety enhances its solubility and reactivity.

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. For instance, a study reported that certain derivatives of thieno[3,2-d]pyrimidines demonstrated IC50 values ranging from 27.6 µM to 43 µM against these cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23127.6
Compound BNon-Small Cell Lung43

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disk diffusion method. Results indicated notable antibacterial activity against Gram-positive bacteria, with varying efficacy against Gram-negative strains.

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus25
Escherichia coli15

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies suggest that thieno[3,2-d]pyrimidines may act by inhibiting key enzymes involved in cancer cell proliferation or by disrupting bacterial cell wall synthesis . The sulfur atom in the thieno structure plays a crucial role in these interactions.

Case Studies

  • Antitumor Screening : In a study conducted by Elmongy et al., a series of thieno[3,2-d]pyrimidine derivatives were synthesized and screened for their cytotoxic effects on tumor cells. The findings highlighted that modifications to the core structure significantly influenced their anticancer potency .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing derivatives and assessing their antibacterial properties against a range of pathogens. The results indicated that electron-withdrawing groups at specific positions enhanced antimicrobial activity .

Comparison with Similar Compounds

a) Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3-benzyl group in the target compound likely increases lipophilicity compared to smaller substituents like methyl () or electron-withdrawing groups like fluorine (). This may enhance membrane permeability but reduce aqueous solubility.

Structure-Activity Relationship (SAR) Insights

  • R1 Substituents : Bulky groups (e.g., benzyl in the target compound or 7-phenyl in ) may improve target binding through hydrophobic interactions but reduce solubility.
  • R2 Substituents : Aromatic groups with electron-withdrawing substituents (e.g., chlorine in , fluorine in ) enhance binding affinity but may increase toxicity. The 2-ethyl-6-methylphenyl group in the target compound balances lipophilicity and steric effects.

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